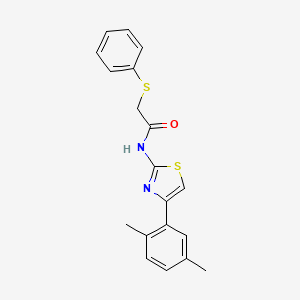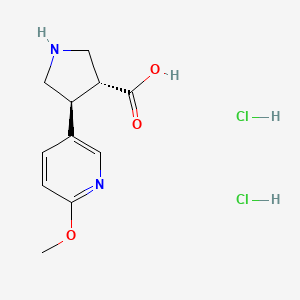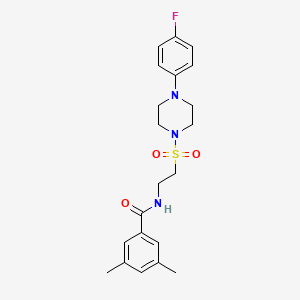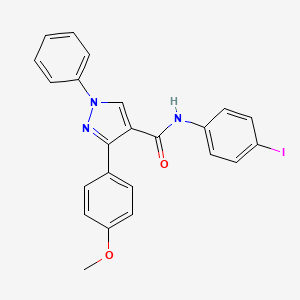![molecular formula C25H18N4O5 B2662756 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-22-3](/img/no-structure.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H18N4O5 and its molecular weight is 454.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Bioactive Compounds Synthesis
Research by Maftei et al. (2013) explores the synthesis and characterization of novel 1,2,4-oxadiazole natural product analogs, demonstrating their potential in antitumor activity. These compounds, derived from a structural moiety similar to the query chemical, show significant potency against a panel of cell lines, highlighting the importance of such structures in the development of new therapeutic agents (Maftei et al., 2013).
Green Chemistry Approaches
A study by Rajesh et al. (2011) presents a green chemistry protocol for synthesizing structurally complex heterocyclic ortho-quinones. This research underscores the environmental benefits of solvent-free reactions and the efficient synthesis of heterocyclic compounds, which could be relevant for producing derivatives of the queried compound in an eco-friendly manner (Rajesh et al., 2011).
Catalysis and Sustainable Chemistry
Mizuno et al. (2007) developed a solvent-free synthesis method for quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU, highlighting sustainable chemistry practices. This approach could be applicable to synthesizing the queried compound or its derivatives, emphasizing the importance of environmentally friendly chemical processes (Mizuno et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis of the compound can be achieved through a multi-step process involving the synthesis of intermediate compounds that are subsequently used in the final step to obtain the target compound. The key steps in the synthesis pathway include the synthesis of the oxadiazole ring, the quinazoline ring, and the benzo[d][1,3]dioxole ring. The final step involves the coupling of the three rings to obtain the target compound.", "Starting Materials": [ "4-methylbenzylamine", "2-nitrobenzaldehyde", "2-aminobenzoic acid", "4-chlorobenzoic acid", "2-amino-5-methylbenzoic acid", "2-hydroxybenzaldehyde", "hydrazine hydrate", "benzo[d][1,3]dioxole", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "potassium carbonate", "ethanol", "diethyl ether", "chloroform", "dichloromethane", "hexane" ], "Reaction": [ "Step 1: Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 4-methylbenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to obtain 4-methylbenzyl-3-oxobutanoate", "b. Cyclization of 4-methylbenzyl-3-oxobutanoate with phosphorus oxychloride to obtain 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 3-(2-hydroxyphenyl)quinazoline-2,4(1H,3H)-dione", "a. Reduction of 2-nitrobenzaldehyde with sodium borohydride to obtain 2-aminobenzaldehyde", "b. Condensation of 2-aminobenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride to obtain 3-(2-hydroxyphenyl)quinazoline-2,4(1H,3H)-dione", "Step 3: Synthesis of 3-(2-hydroxy-5-methylphenyl)quinazoline-2,4(1H,3H)-dione", "a. Reduction of 2-nitro-5-methylbenzaldehyde with sodium borohydride to obtain 2-amino-5-methylbenzaldehyde", "b. Condensation of 2-amino-5-methylbenzaldehyde with 2-aminobenzoic acid in the presence of acetic anhydride to obtain 3-(2-hydroxy-5-methylphenyl)quinazoline-2,4(1H,3H)-dione", "Step 4: Synthesis of 3-(2-hydroxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Condensation of 2-hydroxy-5-methylbenzaldehyde with hydrazine hydrate in the presence of sulfuric acid to obtain 2-(2-hydroxy-5-methylphenyl)hydrazine", "b. Cyclization of 2-(2-hydroxy-5-methylphenyl)hydrazine with ethyl acetoacetate in the presence of sodium ethoxide to obtain 3-(2-hydroxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Step 5: Synthesis of 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "a. Coupling of 3-(2-hydroxyphenyl)quinazoline-2,4(1H,3H)-dione, 3-(2-hydroxy-5-methylphenyl)quinazoline-2,4(1H,3H)-dione, and 3-(2-hydroxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium bicarbonate and potassium carbonate to obtain 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione" ] } | |
CAS番号 |
1207036-22-3 |
分子式 |
C25H18N4O5 |
分子量 |
454.442 |
IUPAC名 |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O5/c1-14-2-4-15(5-3-14)12-29-24(30)18-8-6-17(10-19(18)26-25(29)31)23-27-22(28-34-23)16-7-9-20-21(11-16)33-13-32-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChIキー |
ZXWMFEABESJTFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(3-chlorophenoxy)phenyl]-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2662676.png)

![2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2662679.png)
![2-Cyclohexyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2662680.png)

![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2662683.png)
![6-chloro-N-{2-[methyl(propan-2-yl)amino]phenyl}pyrazine-2-carboxamide](/img/structure/B2662685.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2662688.png)

![8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662692.png)
![1-(4-fluorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2662693.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2662695.png)

